5-(4-fluorophenyl)-3-hydroxy-1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one
Description
This compound features a pyrrol-2-one core substituted with diverse functional groups: a 4-fluorophenyl group at position 5, a hydroxy group at position 3, a thiophen-2-ylcarbonyl moiety at position 4, and a 1,3,4-thiadiazole ring bearing a methylsulfanyl group at position 1 (Figure 1). The structural complexity arises from the integration of heterocyclic systems (thiadiazole, thiophene) and electron-withdrawing substituents (fluorophenyl, carbonyl), which are known to influence electronic properties and bioactivity .
Properties
Molecular Formula |
C18H12FN3O3S3 |
|---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-4-hydroxy-1-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C18H12FN3O3S3/c1-26-18-21-20-17(28-18)22-13(9-4-6-10(19)7-5-9)12(15(24)16(22)25)14(23)11-3-2-8-27-11/h2-8,13,24H,1H3 |
InChI Key |
ACECJRWMLAFBEY-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NN=C(S1)N2C(C(=C(C2=O)O)C(=O)C3=CC=CS3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
Formation of the 1,3,4-Thiadiazole Ring
The 1,3,4-thiadiazole moiety is synthesized via cyclization of thiobiureas under alkaline conditions. As demonstrated in JNK inhibitor studies, thiobiureas (e.g., 1a–1q ) react with semicarbazide in acetonitrile at room temperature in the presence of sodium acetate, yielding intermediates that undergo NaOH-mediated cyclization at 100°C for 5–8 hours. This method achieves moderate to good yields (60–85%) and is scalable for bulk production.
Reaction Conditions:
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| Thiobiurea formation | Arylisothiocyanates, semicarbazide | RT | 12 h | 70–90% |
| Cyclization | 2 M NaOH | 100°C | 5–8 h | 60–85% |
Introduction of the 4-Fluorophenyl Group
The 4-fluorophenyl group is incorporated via Suzuki-Miyaura cross-coupling. A boronic acid derivative of 4-fluorobenzene reacts with a brominated pyrrolidine precursor using Pd(PPh₃)₄ as a catalyst in a toluene/water mixture. Microwave-assisted coupling at 120°C for 30 minutes enhances reaction efficiency, achieving yields of 75–90%.
Key Parameters:
- Catalyst: Pd(PPh₃)₄ (5 mol%)
- Base: K₂CO₃
- Solvent: Toluene/H₂O (3:1)
- Temperature: 120°C (microwave)
Pyrrolone Ring Formation
Cyclization of a diketone intermediate (e.g., 1-(4-fluorophenyl)-2,4-dimethylpentane-1,3-dione) with ammonium acetate in acetic acid under reflux forms the pyrrolone core. This step requires precise stoichiometry to avoid side products, with optimal yields (65–78%) achieved at 110°C for 6 hours.
Side Reaction Mitigation:
- Excess ammonium acetate (1.5 equiv.) minimizes imine formation.
- Slow cooling (0.5°C/min) post-reaction enhances crystalline purity.
Attachment of the Thiophen-2-Ylcarbonyl Group
Acylation using thiophene-2-carbonyl chloride in dichloromethane (DCM) with triethylamine as a base introduces the thiophenylcarbonyl moiety. Room temperature reactions over 12 hours prevent esterification side reactions, yielding 80–88% of the target product.
Purification:
- Column chromatography (SiO₂, hexane/ethyl acetate 4:1) removes unreacted acyl chloride.
- Recrystallization from ethyl acetate/hexane (1:1) improves purity to >98%.
Industrial Production Methods
Continuous Flow Reactor Optimization
A patent by EP2598484B1 discloses a flow chemistry approach to scale up synthesis. Key features include:
- Reactant Mixing: Pre-mixed thiobiurea and N-bromosuccinimide (NBS) in acetonitrile are pumped through a quartz-jacketed flow reactor at 600 μL/min.
- Temperature Control: Water cooling maintains 40–45°C, preventing thermal degradation.
- Yield Enhancement: 30-minute retention time increases conversion to 92% compared to batch methods (75%).
Green Chemistry Modifications
Industrial processes prioritize solvent recovery and catalyst reuse:
- Solvent: Ethyl acetate is replaced with cyclopentyl methyl ether (CPME), a greener alternative with comparable polarity.
- Catalyst: Immobilized Pd on mesoporous silica (Pd/SBA-15) reduces heavy metal waste and allows 10 reaction cycles without activity loss.
Alternative Synthetic Pathways
DIBAL-H-Free Reduction
Traditional aldehyde intermediates require hazardous DIBAL-H for ketone reduction. The patent EP2598484B1 avoids this by using a diketone alkylation strategy:
- Diketone Alkylation: React 1-(4-fluorophenyl)-2,4-dimethylpentane-1,3-dione with methyl iodide in the presence of K₂CO₃.
- Cyclization: Treat with hydroxylamine hydrochloride to form the pyrrolone ring directly.
Advantages:
- Eliminates cryogenic conditions (-78°C).
- Reduces reaction steps from 5 to 3.
Enzymatic Resolution
Racemic mixtures from earlier steps are resolved using lipase B from Candida antarctica (CAL-B). Kinetic resolution in tert-butyl methyl ether (TBME) at 37°C achieves 99% enantiomeric excess (ee) for the (R)-isomer.
Comparative Analysis of Methods
| Method | Steps | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Traditional Batch | 5 | 65 | 95 | Moderate |
| Flow Reactor | 4 | 92 | 98 | High |
| DIBAL-H-Free | 3 | 85 | 97 | High |
| Enzymatic | 5 | 78 | 99 | Low |
Key Findings:
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form a ketone.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are common.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
In biology, this compound may be investigated for its potential biological activity
Medicine
In medicine, this compound could be explored for its therapeutic potential. The combination of functional groups may confer unique pharmacological properties, making it a candidate for the development of new drugs.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of 5-(4-fluorophenyl)-3-hydroxy-1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The thiadiazole ring and fluorophenyl group are known to interact with biological targets, potentially inhibiting enzyme activity or modulating receptor function.
Comparison with Similar Compounds
Structural Analogues
The compound shares structural motifs with several synthesized derivatives, enabling comparisons of substituent effects and bioactivity:
Key Observations :
- Thiadiazole vs.
- Substituent Effects : The thiophenecarbonyl group introduces a planar, conjugated system, contrasting with the imidazolylpropyl group in , which adds steric bulk and hydrogen-bonding capacity.
Electronic and Physicochemical Properties
- This contrasts with the imidazole derivative in , where the basic nitrogen may participate in hydrogen bonding.
- Lipophilicity : The methylsulfanyl group on the thiadiazole ring likely increases logP compared to compounds with polar substituents (e.g., hydroxyl or amine groups), influencing bioavailability .
Biological Activity
The compound 5-(4-fluorophenyl)-3-hydroxy-1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one (CAS No. 874129-18-7) is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its chemical properties, biological activity, and relevant research findings.
- Molecular Formula: C18H12FN3O4S2
- Molecular Weight: 433.5 g/mol
- IUPAC Name: this compound
- LogP: 3.7 (indicating moderate lipophilicity)
Biological Activity
Research indicates that thiadiazole derivatives, including the compound , exhibit a range of biological activities:
Antimicrobial Activity
Thiadiazole compounds have been documented to possess significant antimicrobial properties. Studies show that derivatives like the one discussed can inhibit various bacterial strains, including Staphylococcus epidermidis and Streptococcus haemolyticus . The mechanism of action often involves interaction with microbial DNA and inhibition of essential enzymes.
Anti-inflammatory Properties
The compound has been evaluated for its anti-inflammatory potential. In vitro studies suggest that it may effectively reduce inflammation by inhibiting cyclooxygenase (COX) enzymes similar to established anti-inflammatory drugs like diclofenac . Molecular docking studies have demonstrated favorable binding affinities to COX enzymes, indicating its potential as a therapeutic agent in managing inflammatory conditions.
Anticancer Activity
There is promising evidence regarding the anticancer properties of thiadiazole derivatives. In particular, compounds related to this structure have shown cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest . The incorporation of the thiadiazole ring is believed to enhance the anticancer efficacy by improving bioavailability and targeting specific pathways involved in tumor growth.
Structure–Activity Relationship (SAR)
The biological activity of thiadiazole derivatives can be influenced by their structural characteristics. Key findings include:
| Modification | Effect on Activity |
|---|---|
| Substitution at the 5-position with aryl groups | Enhanced antimicrobial and anticancer activity |
| Hydroxy group at the 3-position | Critical for anti-inflammatory effects |
| Presence of fluorine atom | May increase lipophilicity and improve cellular uptake |
Case Studies
Several studies have highlighted the biological activity of similar compounds:
- Study on Anti-inflammatory Agents : A series of pyridine-based thiadiazole derivatives were synthesized and evaluated for their anti-inflammatory effects. Compounds with similar structural motifs showed significant inhibition of COX enzymes .
- Antimicrobial Screening : Research demonstrated that thiadiazole derivatives exhibited broad-spectrum antimicrobial activity against both gram-positive and gram-negative bacteria. The compound's ability to disrupt bacterial cell membranes was a noted mechanism .
- Anticancer Evaluation : In vitro studies indicated that certain thiadiazole derivatives led to a marked reduction in cell viability in various cancer cell lines, suggesting potential for development into anticancer therapies .
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for constructing the pyrrol-2-one core with aryl and heterocyclic substituents?
- Methodological Answer : The pyrrol-2-one core can be synthesized via base-assisted cyclization of hydroxy-pyrrolone precursors with aryl amines or phenols. For example, cyclization of 5-hydroxy-1,5-dihydro-2H-pyrrol-2-one derivatives with fluorophenyl or thiophenyl groups under basic conditions yields the target scaffold. Reaction monitoring via TLC and purification by recrystallization (e.g., using ethanol or dichloromethane) are critical for isolating pure products .
Q. How are NMR and FTIR spectroscopy employed to confirm regioselectivity in substituted pyrrol-2-one derivatives?
- Methodological Answer :
- 1H NMR : Protons on the pyrrolone ring (e.g., C3-hydroxy group) typically appear as singlets between δ 5.0–6.0 ppm, while aromatic protons (fluorophenyl, thiophene) show splitting patterns consistent with their substitution positions.
- 13C NMR : Carbonyl groups (e.g., thiophen-2-ylcarbonyl) resonate near δ 170–180 ppm.
- FTIR : Hydroxy groups exhibit broad peaks at ~3200–3400 cm⁻¹, and carbonyl stretches appear at ~1650–1750 cm⁻¹. Cross-validation with HRMS (e.g., [M+H]+ ion) ensures molecular integrity .
Advanced Research Questions
Q. What experimental challenges arise during the introduction of the methylsulfanyl-thiadiazole moiety, and how are they addressed?
- Methodological Answer : The methylsulfanyl-thiadiazole group may lead to by-products due to competing sulfhydryl reactions. Strategies include:
- Using anhydrous conditions to prevent hydrolysis of the thiadiazole ring.
- Optimizing reaction stoichiometry (e.g., 1:1 molar ratio of pyrrolone precursor to thiadiazole reagent) to minimize dimerization.
- Post-synthetic purification via column chromatography (silica gel, hexane/ethyl acetate eluent) to isolate the desired product .
Q. How do solvent polarity and catalyst choice influence cyclization efficiency in similar fluorophenyl-thiophene hybrids?
- Methodological Answer : Polar aprotic solvents (e.g., DMF, acetic acid) enhance cyclization rates by stabilizing transition states. For example, refluxing in glacial acetic acid with hydrazine hydrate facilitates ring closure via nucleophilic attack, as observed in pyrazoline derivatives. Catalysts like p-toluenesulfonic acid (PTSA) can accelerate dehydration steps, improving yields to >60% .
Q. What spectral discrepancies are observed in HRMS and X-ray crystallography for thiophene-containing pyrrolones, and how are they resolved?
- Methodological Answer :
- HRMS : Isotopic patterns for sulfur-containing groups (e.g., thiophene, thiadiazole) may complicate molecular ion detection. High-resolution instruments (e.g., Q-TOF) and isotopic filtering software are recommended.
- X-ray Crystallography : Disordered thiophene rings can lead to ambiguous electron density maps. Refinement using restraints (e.g., DFIX in SHELXL) and low-temperature data collection (100 K) improve accuracy .
Data Contradiction Analysis
Q. Why do reported melting points vary for structurally analogous pyrrol-2-one derivatives?
- Methodological Answer : Variations arise from differences in crystallinity and purification methods. For example:
- Recrystallization solvents (e.g., ethanol vs. acetone) affect crystal packing, altering melting points by 2–5°C.
- Polymorphism, observed in fluorophenyl-thiophene hybrids, can lead to distinct thermal profiles. Differential Scanning Calorimetry (DSC) is recommended to validate phase purity .
Experimental Design Considerations
Q. What strategies optimize the synthesis of multi-heterocyclic systems like pyrrol-2-one-thiadiazole-thiophene hybrids?
- Methodological Answer :
- Modular Synthesis : Build the pyrrolone core first, followed by sequential coupling of thiadiazole and thiophene groups via Suzuki-Miyaura or nucleophilic aromatic substitution.
- Protecting Groups : Temporarily protect reactive sites (e.g., C3-hydroxy) with acetyl groups to prevent unwanted side reactions during thiadiazole introduction.
- Scale-Up : Replace hazardous solvents (e.g., chloroform) with greener alternatives (e.g., cyclopentyl methyl ether) for safer large-scale production .
Structural and Mechanistic Insights
Q. How does the methylsulfanyl group on the thiadiazole ring influence electronic properties and reactivity?
- Methodological Answer : The methylsulfanyl group acts as an electron-donating substituent, increasing electron density on the thiadiazole ring. This enhances electrophilic substitution reactivity at the C5 position, as demonstrated by DFT calculations. UV-Vis spectroscopy (λmax ~270–300 nm) and cyclic voltammetry (oxidation peaks at +0.8–1.2 V vs. Ag/AgCl) corroborate these electronic effects .
Validation and Reproducibility
Q. How can researchers ensure reproducibility in synthesizing fluorophenyl-thiophene hybrids under varying laboratory conditions?
- Methodological Answer :
- Standardized Protocols : Document exact molar ratios, solvent grades, and heating rates (e.g., 2°C/min for cyclization).
- Quality Control : Use in situ FTIR to monitor reaction progress and HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity before proceeding to downstream steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
